molecular formula C17H13BrN4O3 B11702913 N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide

N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide

Cat. No.: B11702913
M. Wt: 401.2 g/mol
InChI Key: YIIXRAGHLUGBCW-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, an oxo group, and a hydrazinocarbonylmethyl group attached to the indole ring

Preparation Methods

The synthesis of N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Hydrazinocarbonylmethyl Group Addition: The hydrazinocarbonylmethyl group is added via a condensation reaction between the brominated indole and hydrazine derivatives.

    Benzamide Formation: Finally, the benzamide moiety is attached through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium dichromate.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

    Condensation: The hydrazinocarbonylmethyl group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of novel materials, including polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide can be compared with other indole derivatives, such as:

    Indole-3-carbinol: Known for its anticancer properties, it differs in the functional groups attached to the indole ring.

    5-Bromoindole: Lacks the oxo and hydrazinocarbonylmethyl groups, making it less complex and with different reactivity.

    Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of the benzamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13BrN4O3

Molecular Weight

401.2 g/mol

IUPAC Name

N-[2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H13BrN4O3/c18-11-6-7-13-12(8-11)15(17(25)20-13)22-21-14(23)9-19-16(24)10-4-2-1-3-5-10/h1-8,20,25H,9H2,(H,19,24)

InChI Key

YIIXRAGHLUGBCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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